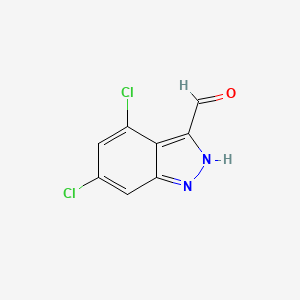

4,6-Dichloro-3-(1H)indazole carboxaldehyde

Description

Significance of the Indazole Heterocycle in Medicinal Chemistry and Chemical Biology

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. austinpublishinggroup.comnih.gov Although derivatives of indazole are rare in nature, synthetic versions exhibit a wide array of biological activities, including anti-inflammatory, antitumor, anti-HIV, antibacterial, and antifungal properties. nih.govresearchgate.net This has cemented the indazole nucleus as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com

Several FDA-approved drugs incorporate the indazole moiety, highlighting its therapeutic importance. For instance, Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy, while Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govpnrjournal.com The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules. austinpublishinggroup.com The development of indazole-containing compounds continues to be a major focus in the search for new therapeutic agents for cancer, infectious diseases, and neurological disorders. nih.gov

The Role of Carboxaldehyde Functionality as a Synthetic Handle in Heterocyclic Chemistry

In heterocyclic chemistry, a carboxaldehyde (or aldehyde) group is an exceptionally valuable functional group, often referred to as a "synthetic handle." Its reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. researchgate.net The aldehyde group can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, providing a gateway to diverse molecular architectures. nih.govrsc.org

Specifically for the indazole framework, 1H-indazole-3-carboxaldehydes are crucial intermediates for creating polyfunctionalized 3-substituted indazoles. nih.govrsc.org This is significant because substitutions at the C3 position of the indazole ring have been shown to be critical for the biological activity of many derivatives. austinpublishinggroup.com The aldehyde functionality can be converted into amines, alcohols, carboxylic acids, and other heterocyclic rings, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net The Vilsmeier-Haack reaction, for example, is a well-established method for introducing a formyl group to create pyrazole-4-carbaldehydes, which are analogous to the indazole carboxaldehydes in their synthetic utility. nih.gov

Unique Attributes of Dichloro-Substitution Patterns in Indazole Scaffolds

The introduction of chlorine atoms onto the indazole scaffold significantly modifies the compound's physicochemical properties. Halogenation, particularly with chlorine, can enhance the biological activity of a molecule through several mechanisms. The dichloro-substitution pattern in 4,6-Dichloro-3-(1H)indazole carboxaldehyde imparts unique attributes:

Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the indazole ring system. This influences the acidity of the N-H proton and the reactivity of the entire molecule.

Lipophilicity : The presence of two chlorine atoms increases the lipophilicity (fat-solubility) of the compound. This can affect its ability to cross cell membranes, influencing its absorption, distribution, and ultimately its bioavailability and potency.

Binding Interactions : Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological targets like proteins. This can lead to stronger and more specific binding, enhancing the compound's inhibitory activity.

Research has demonstrated the importance of dichloro-substitutions in related heterocyclic compounds. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), a target in cancer therapy. nih.gov Similarly, 2-phenyl-2H-indazole derivatives substituted with a 2-chlorophenyl group showed excellent antiprotozoal activity. nih.gov These examples underscore the strategic role of dichlorination in designing potent bioactive molecules.

Research Avenues for Halogenated Indazole Carboxaldehydes in Contemporary Chemical Research

The combination of the biologically active indazole core, the synthetically versatile carboxaldehyde handle, and the property-enhancing dichloro-substitution pattern makes compounds like this compound highly attractive for contemporary chemical research. Several promising research avenues exist:

Kinase Inhibitor Development : The indazole scaffold is a key feature in many kinase inhibitors. nih.gov The unique electronic and steric properties conferred by the dichloro-substitution could be leveraged to design new, highly selective inhibitors for specific kinases implicated in cancer and inflammatory diseases. The carboxaldehyde group serves as a starting point for synthesizing a library of derivatives to probe the binding pocket of the target kinase.

Antiparasitic Drug Discovery : Indazole derivatives have shown promise as agents against various parasites. nih.govnih.gov Research into halogenated indazole carboxaldehydes could lead to the development of novel treatments for diseases like leishmaniasis, giardiasis, and amoebiasis, where electron-withdrawing substituents have been shown to be favorable for activity. nih.gov

Materials Science : Functionalized heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs), dyes, and other functional materials. researchgate.net The specific spectroscopic and electronic properties of halogenated indazoles could be explored for applications in materials science.

Development of Novel Synthetic Methodologies : The synthesis of specifically substituted indazoles remains an active area of research. nih.govucc.ie Using this compound as a building block can spur the development of new synthetic routes to access complex, medicinally relevant molecules. nih.govrsc.org

Table 2: Examples of Biological Activities of Substituted Indazoles

| Indazole Derivative Class | Biological Activity | Reference |

|---|---|---|

| N(1)–C(3)-disubstituted indazoles | 5-HT3 receptor antagonism (e.g., Granisetron) | austinpublishinggroup.com |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | Fibroblast growth factor receptor (FGFR) inhibition | nih.gov |

| 3-substituted 1H-indazoles | IDO1 enzyme inhibition | nih.gov |

| Indazol-3-carboxylic acid derivatives | Antispermatogenic agents | austinpublishinggroup.com |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEAZKPRZBDMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270181 | |

| Record name | 4,6-Dichloro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-61-6 | |

| Record name | 4,6-Dichloro-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4,6 Dichloro 3 1h Indazole Carboxaldehyde

Transformations Involving the Carboxaldehyde Group

The aldehyde functionality at the C3 position of the indazole ring is a key site for a variety of chemical modifications, including condensation reactions, reduction, oxidation, and carbon-carbon bond-forming reactions. These transformations provide access to a wide array of derivatives with diverse functional groups.

Condensation Reactions to Form Schiff Bases

The condensation of 4,6-dichloro-3-(1H)indazole carboxaldehyde with primary amines readily forms Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the azomethine group (C=N) is a cornerstone in the synthesis of various heterocyclic systems and compounds with interesting biological activities.

The general reaction scheme for the formation of Schiff bases from this compound is as follows:

Scheme 1: General synthesis of Schiff bases from this compound.

| Amine Reactant | Reaction Conditions | Product | Reference |

| Primary Aromatic Amines | Ethanol, reflux | N-Aryl-1-(4,6-dichloro-1H-indazol-3-yl)methanimine | General Knowledge |

| Primary Aliphatic Amines | Methanol, room temperature | N-Alkyl-1-(4,6-dichloro-1H-indazol-3-yl)methanimine | General Knowledge |

Reduction to Alcohol and Further Derivatization

The carboxaldehyde group can be selectively reduced to a primary alcohol, yielding (4,6-dichloro-1H-indazol-3-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄). The resulting alcohol serves as a versatile intermediate for further derivatization, such as esterification or etherification, to introduce a variety of functional moieties.

The reduction and subsequent derivatization can be represented by the following reactions:

Scheme 2: Reduction of this compound and further derivatization of the resulting alcohol.

| Reaction | Reagents and Conditions | Product | Reference |

| Reduction | NaBH₄, Methanol, 0 °C to rt | (4,6-dichloro-1H-indazol-3-yl)methanol | General Knowledge |

| Esterification | Acyl chloride, Pyridine, CH₂Cl₂ | (4,6-dichloro-1H-indazol-3-yl)methyl ester | General Knowledge |

| Etherification | Alkyl halide, NaH, THF | 3-(Alkoxymethyl)-4,6-dichloro-1H-indazole | General Knowledge |

Oxidation to Carboxylic Acid Derivatives

Oxidation of the aldehyde functionality affords the corresponding 4,6-dichloro-1H-indazole-3-carboxylic acid. This transformation can be carried out using various oxidizing agents, with potassium permanganate (KMnO₄) being a common choice for aromatic aldehydes. The resulting carboxylic acid is a valuable precursor for the synthesis of amides, esters, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde.

Scheme 3: Oxidation of this compound to its carboxylic acid.

| Oxidizing Agent | Reaction Conditions | Product | Reference |

| Potassium Permanganate (KMnO₄) | Acetone/Water, reflux | 4,6-dichloro-1H-indazole-3-carboxylic acid | General Knowledge |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C | 4,6-dichloro-1H-indazole-3-carboxylic acid | General Knowledge |

Knoevenagel and Wittig Condensations for Alkene Formation

The carboxaldehyde group readily participates in carbon-carbon bond-forming reactions such as the Knoevenagel and Wittig condensations to yield various alkene derivatives. nih.gov

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or an amine salt. researchgate.netacgpubs.org This reaction is a powerful tool for synthesizing α,β-unsaturated compounds.

Scheme 4: Knoevenagel condensation of this compound.

| Active Methylene Compound | Catalyst | Product | Reference |

| Malononitrile | Piperidine, Ethanol | 2-((4,6-dichloro-1H-indazol-3-yl)methylene)malononitrile | researchgate.net |

| Ethyl cyanoacetate | Ammonium acetate, Acetic acid | Ethyl 2-cyano-3-(4,6-dichloro-1H-indazol-3-yl)acrylate | acgpubs.org |

The Wittig reaction provides another efficient route to alkenes by reacting the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgjove.comlibretexts.org This reaction is highly versatile and allows for the formation of a double bond with a high degree of regioselectivity. nih.gov

Scheme 5: Wittig reaction of this compound.

| Wittig Reagent | Base | Product | Reference |

| (Triphenylphosphoranylidene)acetonitrile | n-BuLi, THF | 3-(4,6-dichloro-1H-indazol-3-yl)acrylonitrile | organic-chemistry.org |

| Methyl (triphenylphosphoranylidene)acetate | NaH, DMSO | Methyl 3-(4,6-dichloro-1H-indazol-3-yl)acrylate | wikipedia.org |

Reactions Involving the Halogen Substituents

The chlorine atoms at the 4- and 6-positions of the indazole ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. The indazole nucleus itself, being electron-deficient, facilitates such substitutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions on the 4,6-dichloro-1H-indazole core allow for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, by displacing one or both of the chlorine atoms. libretexts.orgdalalinstitute.comopenstax.orglibretexts.org The regioselectivity of the substitution (i.e., whether the C4 or C6 chlorine is replaced) can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of substituents on the indazole ring. Generally, the chlorine atom at the 4-position is more activated towards nucleophilic attack due to the electronic influence of the pyrazole (B372694) ring.

Scheme 6: General SNAr reaction on this compound.

| Nucleophile | Reaction Conditions | Major Product | Reference |

| Secondary Amine (e.g., Morpholine) | DMSO, K₂CO₃, 120 °C | 4-Morpholino-6-chloro-1H-indazole-3-carboxaldehyde | General Knowledge |

| Sodium Methoxide | Methanol, reflux | 4-Methoxy-6-chloro-1H-indazole-3-carboxaldehyde | General Knowledge |

| Thiophenol | DMF, K₂CO₃, 100 °C | 4-(Phenylthio)-6-chloro-1H-indazole-3-carboxaldehyde | General Knowledge |

These SNAr reactions are instrumental in the synthesis of polysubstituted indazoles, which are of significant interest in the development of new pharmaceutical agents. organic-chemistry.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation

The chlorine atoms at the C-4 and C-6 positions of the indazole ring are suitable leaving groups for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. science.gov

The Suzuki-Miyaura reaction is a widely used method for forming biaryl compounds or introducing alkyl and vinyl groups. researchgate.netmdpi.com In the context of this compound, a palladium catalyst, typically with a phosphine ligand, facilitates the coupling of the chloro-indazole with an organoboronic acid or ester. mdpi.comresearchgate.net The reaction generally proceeds under basic conditions. The relative reactivity of the C-4 and C-6 positions can be influenced by the specific catalyst system and reaction conditions, potentially allowing for selective mono- or di-substitution. The process involves an oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

The Heck reaction provides a means to introduce alkenyl substituents by coupling the dichloro-indazole with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl chloride to the palladium(0) species, followed by migratory insertion of the alkene. libretexts.org A subsequent β-hydride elimination step releases the final product, an alkenylated indazole, and regenerates the active palladium catalyst. libretexts.orgnih.gov This reaction is known for its excellent trans selectivity. organic-chemistry.org The development of intramolecular Heck reactions has also become a significant tool for constructing complex heterocyclic systems. chim.it

These cross-coupling strategies enable the extension of the indazole core, allowing for the synthesis of complex derivatives by modifying the benzenoid portion of the molecule.

Table 1: Representative Conditions for Suzuki-Miyaura and Heck Cross-Coupling Reactions

| Reaction | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) | Reactant |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, dppf | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | Arylboronic acid |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |

This table presents common examples of reaction components and is not exhaustive.

Reactivity of the Indazole Nitrogen Atoms

The two nitrogen atoms in the pyrazole moiety of the indazole ring exhibit distinct reactivity, leading to the formation of N-1 or N-2 substituted regioisomers. This reactivity is central to the derivatization of the scaffold.

Direct N-alkylation of the 1H-indazole core typically results in a mixture of N-1 and N-2 alkylated products. beilstein-journals.orgconnectjournals.com The ratio of these regioisomers is highly dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.gov Studies on various substituted indazoles have shown that using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. nih.gov This selectivity is attributed to the coordination of the sodium cation with the N-2 nitrogen and an oxygen-containing substituent at the C-3 position, sterically hindering attack at N-2. beilstein-journals.org Conversely, different conditions can be employed to favor the N-2 isomer, which is often considered the kinetically favored product. connectjournals.com

Regioselective N-acylation is generally more straightforward. The reaction of indazoles with acylating agents tends to yield the N-1 substituted regioisomer. This is often explained by the initial formation of the N-2 acylindazole, which then isomerizes to the more thermodynamically stable N-1 product. nih.gov

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Base / Solvent | Alkylating Agent | Major Product | Reference |

|---|---|---|---|

| NaH / THF | Alkyl Bromide | N-1 Isomer | nih.gov |

| K₂CO₃ / DMF | Benzyl Bromide | Mixture of N-1/N-2 | researchgate.net |

| Acidic Conditions | Trialkyl Orthoformate | N-2 Isomer | connectjournals.com |

Data is generalized from studies on various substituted indazoles.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netresearchgate.net For most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net Computational studies have estimated that for the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase and in water. nih.gov This inherent stability means that in the absence of substitution on the nitrogen atoms, this compound will predominantly exist as the 1H-tautomer. nih.gov

The tautomeric equilibrium is a crucial consideration during reactions involving the indazole nitrogens, such as N-alkylation. The reaction can proceed through the deprotonation of either tautomer, and the final product distribution depends on the relative energies of the transition states leading to the N-1 and N-2 products. beilstein-journals.org While the 1H-indazole is the more stable starting material, the 2H-indazole can be formed through synthetic routes designed specifically to favor this isomer, often involving cyclization strategies where the N-2 substituent is introduced prior to ring formation. organic-chemistry.org Theoretical studies on related tetrahydro-4H-indazol-4-ones have also been used to predict the most stable tautomer, showing good agreement with experimental data. mdpi.comnih.govresearchgate.net

Development of Libraries of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The chemical reactivity at multiple positions of the this compound scaffold makes it an excellent starting point for generating libraries of diverse compounds for Structure-Activity Relationship (SAR) studies. nih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. whiterose.ac.uk

By leveraging the reactions described previously, chemists can create focused libraries of derivatives with specific structural variations:

C-4 and C-6 Positions: Using Suzuki-Miyaura and Heck reactions, a wide array of aryl, heteroaryl, and alkenyl groups can be introduced. This allows for the exploration of how steric bulk, electronic properties, and hydrogen bonding potential in this region affect biological activity.

N-1 and N-2 Positions: Regioselective N-alkylation and N-acylation introduce various substituents onto the pyrazole ring. This modulates the compound's lipophilicity, polarity, and ability to engage in specific interactions with biological targets. Synthesizing both N-1 and N-2 isomers is often crucial, as they can exhibit significantly different biological profiles. nih.gov

C-3 Aldehyde Group: The carboxaldehyde at the C-3 position offers another handle for derivatization through reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid followed by amide coupling. This allows for the introduction of a wide range of functional groups at a key vector of the molecule.

Systematic synthesis and subsequent biological screening of these libraries allow researchers to build a comprehensive understanding of the SAR, identifying the key molecular features required for potency and selectivity, and ultimately guiding the design of more effective therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 4,6 Dichloro 3 1h Indazole Carboxaldehyde Derivatives

Impact of Carboxaldehyde Modifications on Biological Activity

The carboxaldehyde group at the 3-position of the indazole ring is a key functional group that can be readily modified to explore its impact on biological activity. While specific studies on 4,6-dichloro-3-(1H)indazole carboxaldehyde are limited, research on analogous structures like indole-3-carboxaldehyde (B46971) provides valuable insights. nih.gov The carbonyl group of the carboxaldehyde is a versatile handle for various chemical transformations, including condensations (such as Aldol, Claisen, Knoevenagel), reductions, and the formation of imines (Schiff bases). nih.govresearchgate.net

These modifications can lead to derivatives with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net For instance, converting the aldehyde to a carboxamide has been shown in other indazole series to be critical for certain biological activities, such as the inhibition of calcium influx. nih.gov The specific regiochemistry of these modifications is often crucial; for example, an indazole-3-carboxamide was found to be a potent CRAC channel blocker, while its reverse amide isomer was inactive. nih.gov

The following table illustrates potential modifications of the carboxaldehyde group and their predicted impact on biological activity based on studies of similar compounds.

| Modification of Carboxaldehyde Group | Potential Impact on Biological Activity |

| Conversion to Carboxamide | Can be critical for specific target interactions, such as ion channel blocking. nih.gov |

| Formation of Schiff Bases | Introduces new substituents that can explore different binding pockets of a target protein. nih.gov |

| Reduction to Alcohol | May alter the hydrogen bonding capacity and overall polarity of the molecule. |

| Knoevenagel Condensation | Allows for the introduction of a variety of substituents, potentially enhancing potency or selectivity. nih.gov |

Influence of Chlorine Substituents at Positions 4 and 6 on Ligand-Target Interactions

The presence and position of halogen substituents, such as chlorine, on a drug molecule can significantly influence its biological activity. nih.govresearchgate.neteurochlor.org The introduction of chlorine atoms can affect a compound's lipophilicity, electronic properties, and metabolic stability. researchgate.net

The position of the chlorine substituents is also critical. In other heterocyclic systems, the position of a chlorine atom has been shown to significantly affect biological activity. nih.gov For example, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at different positions on the phenyl rings led to varying cytotoxic activities. nih.gov The 4,6-disubstitution pattern on the indazole ring of the title compound creates a specific electronic environment that will dictate its binding orientation and interactions with a biological target.

Substituent Effects on Indazole Nitrogen (N1 or N2) Derivatization

The indazole ring contains two nitrogen atoms, N1 and N2, which can be derivatized. The position of substitution can have a significant impact on the biological activity of the resulting compound. Studies on the reaction of indazoles with formaldehyde (B43269) have shown that substitution typically occurs at the N1 position to form (1H-indazol-1-yl)methanol derivatives. nih.gov

The electronic nature of substituents on the indazole ring can influence the regioselectivity of N-alkylation. While specific data for this compound is not available, studies on nitro-substituted indazoles indicate that the position of the electron-withdrawing nitro group affects the reactivity of the indazole nitrogens. nih.gov The chlorine atoms at positions 4 and 6 in the title compound are electron-withdrawing and will influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the ease and outcome of derivatization reactions.

Derivatization of the indazole nitrogen provides an opportunity to introduce a wide variety of functional groups that can modulate the compound's physicochemical properties and biological activity.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound and its derivatives, the orientation of the carboxaldehyde group relative to the indazole ring is a key conformational feature.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the preferred conformations of this compound and its derivatives and to understand how different substituents influence the conformational landscape.

Exploration of Chemical Space for Enhanced Biological Efficacy

The exploration of chemical space refers to the systematic synthesis and evaluation of a diverse range of compounds around a central scaffold to identify molecules with improved biological activity. nih.govresearchgate.net For this compound, this involves creating a library of derivatives by modifying the carboxaldehyde group, the indazole nitrogen, and potentially the chlorine substituents.

The goal is to navigate the vast "chemical space" to find "islands of bioactivity". researchgate.net This can be achieved through various strategies, including:

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse molecules from a common starting material.

Biology-Oriented Synthesis (BIOS): This strategy focuses on synthesizing compounds that are inspired by the structures of natural products known to have biological activity. nih.gov

By systematically exploring the chemical space around the this compound scaffold, researchers can identify derivatives with enhanced potency, selectivity, and pharmacokinetic properties. For example, a study on 1,2,3-triazolyl triclosan (B1682465) analogs explored the chemical space to discover new antileishmanial agents. rsc.org Similarly, a new series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were designed and synthesized as potent FGFR inhibitors, demonstrating the value of exploring the chemical space of indazole-based compounds. nih.gov

Computational Chemistry and Modeling of 4,6 Dichloro 3 1h Indazole Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Electronic structure analysis offers a detailed view of the electron distribution and energy levels within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is essential for understanding intermolecular interactions nih.gov. For 4,6-Dichloro-3-(1H)indazole carboxaldehyde, the MEP surface would likely show negative potential (red and yellow regions) around the electronegative oxygen atom of the carboxaldehyde group and the nitrogen atoms of the indazole ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction nih.govresearchgate.net.

Table 1: Representative Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2) wikipedia.org. This analysis helps in understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability nih.govbeilstein-journals.org.

For this compound, significant NBO interactions are expected. These would include the delocalization of lone pair electrons from the nitrogen atoms (N1 and N2) and the oxygen atom of the carboxaldehyde group into the antibonding orbitals (π) of the indazole ring. These n → π interactions contribute significantly to the stabilization of the molecule. The analysis can also reveal the nature of the C-Cl bonds and the electronic effects of the substituents on the indazole core.

Table 2: Key NBO Donor-Acceptor Interactions in this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Type of Interaction |

| LP (1) N1 | π* (C8-C9) | 25.5 | Intramolecular hyperconjugation, ring stabilization. |

| LP (1) N2 | π* (C3-C8) | 30.2 | Intramolecular hyperconjugation, ring stabilization. |

| LP (2) O1 | π* (C3-H1) | 18.9 | Delocalization from the carboxaldehyde oxygen. |

| π (C5-C6) | π* (C4-C9) | 15.7 | π-electron delocalization within the benzene (B151609) ring. |

LP denotes a lone pair. E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. It is a critical tool in drug discovery for predicting binding affinity and understanding interaction mechanisms nih.govresearchgate.net.

Binding Affinity Predictions with Pharmacological Targets

Indazole derivatives are known to be potent inhibitors of various kinases, which are important targets in cancer therapy nih.govnih.gov. Molecular docking simulations of this compound against various kinase domains would predict its binding affinity, usually expressed as a docking score or binding energy in kcal/mol. A lower binding energy indicates a more stable ligand-protein complex and a higher predicted affinity. Docking studies on similar indazole carboxamide derivatives have shown high binding energies against cancer-related proteins nih.govresearchgate.net.

Identification of Key Binding Hotspots

Beyond predicting affinity, docking studies reveal the specific interactions between the ligand and the amino acid residues in the protein's active site. For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the indazole ring (both as donor and acceptor) and the oxygen atom of the carboxaldehyde group (as an acceptor) are prime candidates for forming hydrogen bonds with residues in the binding pocket.

Halogen Bonding: The chlorine atoms at positions 4 and 6 can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

π-π Stacking/Hydrophobic Interactions: The aromatic indazole ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Identifying these "hotspots" is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Table 3: Representative Molecular Docking Results for this compound with a Kinase Target (Illustrative Data)

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) | Type of Interaction |

| VEGFR2 (e.g., 4ASD) | -8.5 | Cys919 | Hydrogen Bond (with N-H) |

| Asp1046 | Hydrogen Bond (with C=O) | ||

| Val848 | Hydrophobic Interaction | ||

| Phe1047 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity mdpi.com. A QSAR model can be used to predict the activity of new, untested compounds and to understand which molecular properties are important for activity researchgate.netnih.gov.

To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated, representing various physicochemical properties (e.g., electronic, steric, hydrophobic). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates the descriptors with the activity.

The resulting QSAR model can guide the synthesis of new derivatives with potentially improved activity by suggesting modifications that enhance the key properties identified by the model. For instance, a model might indicate that increasing hydrophobicity or modifying the electronic properties at a specific position on the indazole ring could lead to higher potency.

Table 4: Representative QSAR Model for a Series of Indazole Derivatives (Illustrative)

| QSAR Equation (Illustrative) |

| log(1/IC₅₀) = 0.65 * ClogP - 0.21 * LUMO + 0.05 * MR + 2.15 |

| Statistical Parameters (Illustrative) |

| R² (Correlation Coefficient): 0.85 |

| Q² (Cross-validated R²): 0.75 |

| Descriptors Used |

| ClogP: Calculated Logarithm of the Partition Coefficient (Hydrophobicity) |

| LUMO: Energy of the Lowest Unoccupied Molecular Orbital (Electronic Property) |

| MR: Molar Refractivity (Steric Property) |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design for indazole derivatives. The primary goal is to build robust statistical models that correlate the structural features of a series of compounds with their biological activity.

Three-dimensional QSAR (3D-QSAR) is a widely used technique for this class of compounds. nih.gov In a typical 3D-QSAR study on indazole derivatives, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is selected. The compounds are aligned based on a common structural core, and steric and electrostatic fields are calculated around them. Using statistical methods like Partial Least Squares (PLS), a mathematical equation is generated that links these field values to the observed activities. nih.gov

These models produce contour maps that visualize the regions where specific properties are predicted to enhance or diminish biological activity. For instance, a 3D-QSAR model might reveal that bulky (sterically favorable) substituents are preferred in one region of the molecule, while electronegative (electrostatically favorable) groups are beneficial in another. nih.gov The statistical validity of these models is confirmed through various metrics, ensuring their predictive power for new, unsynthesized analogs. nih.gov Pharmacophore mapping is another key method, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

The predictive models developed through QSAR are built upon physicochemical descriptors—numerical values that quantify various properties of a molecule. Identifying which descriptors most significantly influence biological activity is crucial for guiding the design of new derivatives of this compound.

For the broader class of indazole derivatives, studies have highlighted several key descriptors:

Steric and Electrostatic Fields: As identified in 3D-QSAR, these fields are paramount. Contour maps generated from these models provide a visual guide, indicating where modifications to the indazole scaffold would likely lead to improved target binding. nih.gov

Topological and Electronic Descriptors: 2D-QSAR models often employ descriptors such as molecular connectivity indices (e.g., chi2), which describe the branching and shape of the molecule, and polar surface area (PSA), which relates to a molecule's hydrogen bonding potential. researchgate.net

Hydrophobicity: The hydrophobicity of specific areas of the molecule can negatively or positively contribute to activity. For example, a hydrophilic area might be detrimental if the target binding pocket is predominantly hydrophobic. researchgate.net

Specific Atom Counts: In some models, the simple count of certain atoms, such as the number of bromine atoms, has been shown to have a negative correlation with a particular biological activity. researchgate.net

These descriptors provide a quantitative basis for understanding the structure-activity relationship (SAR), allowing chemists to make informed decisions when modifying the lead compound.

Table 1: Key Physicochemical Descriptors and Their Influence on the Activity of Indazole Derivatives

| Descriptor Category | Specific Descriptor Example | Influence on Biological Activity |

|---|---|---|

| 3D Fields | Steric Contour Maps | Indicates regions where bulky or smaller groups are favorable for activity. nih.gov |

| 3D Fields | Electrostatic Contour Maps | Highlights areas where positive or negative charges enhance binding. nih.gov |

| Topological | Chi2 Index | Correlates molecular shape and branching with biological response. researchgate.net |

| Electronic | Polar Surface Area (PSA) | Influences membrane permeability and interactions with polar residues in a target. researchgate.net |

| Constitutional | Halogen Atom Count | Can have a negative correlation, suggesting a limit to halogenation is beneficial. researchgate.net |

| Hydrophobicity | SA Hydrophilic Area | A negative contribution suggests that increasing hydrophilicity in certain regions may decrease activity. researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Changes

While molecular docking provides a static snapshot of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the interaction over time. MD simulations are powerful computational experiments that model the movement of every atom in the ligand-protein complex within a simulated biological environment. nih.gov

For indazole derivatives, MD simulations have been used to:

Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics like the root-mean-square deviation (RMSD) of the complex are monitored to ensure equilibrium is reached. nih.govresearchgate.net

Analyze Conformational Changes: MD can show how the protein and ligand adapt to each other upon binding. For instance, a flexible loop in the protein might close over the ligand, or the ligand itself might adopt a different, lower-energy conformation within the binding pocket. acs.org

Identify Key Interactions: Simulations allow for the detailed analysis of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Studies on indazole derivatives have used MD to confirm interactions with key amino acid residues like Met109 in p38α MAPK or to observe the stability of the compound in the active sites of enzymes like COX-2 and Leishmania trypanothione (B104310) reductase. nih.govresearchgate.netacs.org

Estimate Binding Free Energy: Techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a quantitative estimate of the binding affinity. nih.govresearchgate.net

These simulations are critical for validating docking poses and understanding the kinetic aspects of ligand-receptor interactions, which are crucial for drug efficacy.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's biological activity is irrelevant if it cannot reach its target in the body. Therefore, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital step in the computational evaluation of drug candidates. nih.gov Various computational models and software, such as SwissADME, are used to predict these properties based on the molecule's structure. mdpi.com

For a compound like this compound, key ADME-related physicochemical properties are first calculated. These often include:

Molecular Weight (MW): Affects diffusion and permeability.

logP: A measure of lipophilicity, which influences solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.

Number of Hydrogen Bond Donors and Acceptors: Affects solubility and binding.

Number of Rotatable Bonds: Influences conformational flexibility and bioavailability.

These descriptors are then used as inputs for predictive models. For example, Lipinski's Rule of Five uses these properties to evaluate a compound's "drug-likeness" and potential for good oral absorption. nih.gov Models like the BOILED-Egg plot graphically predict passive gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Such analyses are crucial for identifying potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value/Interpretation | Implication for Drug Development |

|---|---|---|

| Molecular Weight | ~215.04 g/mol | Well within the typical range (<500) for good oral bioavailability. nih.gov |

| miLogP | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Suggests good potential for oral absorption and cell permeability (typically < 140 Ų). nih.gov |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption (typically ≤ 5). nih.gov |

| Hydrogen Bond Acceptors | 2 | Favorable for oral absorption (typically ≤ 10). nih.gov |

| Gastrointestinal (GI) Absorption | High (Predicted) | The physicochemical properties suggest the compound is likely to be well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Likely Permeant (Predicted) | Molecules with these characteristics often have the potential to cross the BBB. mdpi.com |

Potential Applications in Chemical Biology and Preclinical Drug Discovery

Development of Chemical Probes for Target Elucidation

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. The aldehyde functionality of 4,6-dichloro-3-(1H)indazole carboxaldehyde serves as a chemical handle for derivatization, allowing for its incorporation into larger, more complex molecules designed as probes. For instance, the aldehyde can undergo reactions such as reductive amination or Wittig reactions to attach various chemical moieties, including reporter tags (like fluorophores or biotin) or photo-affinity labels.

While direct studies on this compound as a chemical probe are not extensively documented, the indazole scaffold itself is a component of probes for various targets. The ability to systematically modify this starting material allows for the generation of a library of derivatives. These derivatives can then be screened to identify compounds that bind to a specific protein of interest, serving as a launchpad for developing potent and selective chemical probes to elucidate the protein's function in health and disease.

Lead Compound Identification and Optimization

In drug discovery, a lead compound is a chemical entity showing promising biological activity that serves as the starting point for optimization. nih.gov this compound is an ideal scaffold for the generation of lead compounds. The process involves several key strategies:

Scaffold-Based Synthesis : The core indazole ring is a known "hinge-binding" fragment, particularly effective in interacting with the hinge region of protein kinases. mdpi.com The aldehyde group can be transformed into a wide array of other functional groups (e.g., amines, amides, alcohols), each capable of forming different interactions with a target protein.

Structural Diversification : The two chlorine atoms on the benzene (B151609) ring influence the electronic properties of the scaffold and provide additional vectors for modification through cross-coupling reactions, further diversifying the chemical space that can be explored.

Optimization Cycles : Once an initial "hit" is identified from a library of derivatives, a process of lead optimization begins. This involves iterative chemical modifications to improve properties such as potency, selectivity, and metabolic stability. nih.gov For example, synthesizing a series of 1H-indazole-3-carboxamide derivatives from the parent aldehyde allows for systematic exploration of the structure-activity relationship (SAR), guiding the design of more effective drug candidates. nih.govresearchgate.net

Exploration of Therapeutic Areas (e.g., Oncology, Anti-infectives, Inflammatory Disorders)

The indazole framework is a cornerstone in the development of drugs for a multitude of diseases. The potential of this compound is best understood through the successful application of its derivatives in various therapeutic fields.

Oncology: Indazole derivatives are particularly prominent as kinase inhibitors in cancer therapy. nih.gov Kinases are crucial signaling enzymes that are often dysregulated in cancer, making them prime therapeutic targets. ed.ac.ukacs.org The indazole scaffold has been successfully incorporated into numerous kinase inhibitors, some of which have reached clinical application. nih.govnih.gov

Derivatives of 1H-indazole-3-carboxamides have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression and metastasis. nih.gov Furthermore, indazole derivatives have shown significant activity against Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. nih.gov Notably, compounds featuring a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, which bears a structural resemblance to the dichloro-substitution pattern of the title compound, have been identified as potent FGFR inhibitors. nih.govnih.gov This highlights the potential of the 4,6-dichloro-indazole core as a basis for novel anticancer agents.

| Indazole Derivative Class | Target Kinase | Reported Activity | Reference |

| 1H-indazole-3-carboxamide | PAK1 | IC₅₀ = 9.8 nM (for compound 30l) | nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | IC₅₀ = 30.2 ± 1.9 nM (for compound 102) | nih.gov |

| 1H-indazol-3-amine | FGFR1 | IC₅₀ = 15.0 nM (for compound 98) | nih.gov |

| 6-substituted aminoindazole | IDO1 | IC₅₀ = 0.4 ± 0.3 μM (for compound 36) | rsc.org |

Anti-infectives: The indazole scaffold has also been explored for its activity against infectious agents. Research has demonstrated the potential of indazole derivatives as antibacterial, antiprotozoal, and antiviral agents. nih.gov

For example, a series of N-arylindazole-3-carboxamides, which can be synthesized from the corresponding indazole-3-carboxaldehyde, were evaluated for antiviral activity. One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, showed potent inhibitory effects against SARS-CoV-2. nih.gov In another study, 3-chloro-6-nitro-1H-indazole derivatives were synthesized and found to have promising activity against Leishmania, the parasite responsible for leishmaniasis. nih.gov These findings underscore the utility of the functionalized indazole core in developing novel treatments for infectious diseases.

| Derivative Class | Therapeutic Area | Target/Organism | Reported Activity | Reference |

| N-Arylindazole-3-carboxamide | Antiviral | SARS-CoV-2 | EC₅₀ = 0.69 µM (for compound 4a) | nih.gov |

| 3-chloro-6-nitro-1H-indazole | Antiprotozoal | Leishmania | Active inhibitor | nih.gov |

| Indazole-3-carboxamides | Antimicrobial | Various bacteria | General activity reported | researchgate.net |

Inflammatory Disorders: Chronic inflammation is a key factor in many diseases. Indazole derivatives have been investigated as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase-2 (COX-2). mdpi.com While some early indazole-based drugs like Bendazac were used for their anti-inflammatory properties, modern research continues to explore this area. nih.gov Synthesized 2H-indazole derivatives have shown dual antimicrobial and anti-inflammatory activity by inhibiting COX-2. mdpi.com Computational and synthetic studies continue to propose new indazole analogs as potential treatments for inflammation-related disorders. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. semanticscholar.org These fragments are then grown or linked together to produce a high-affinity lead compound.

The 4,6-dichloro-1H-indazole core of the title compound is an excellent candidate for an FBDD approach. researchgate.net Its rigid structure and defined substitution pattern make it a recognizable fragment for target binding. The C3-carboxaldehyde group serves as a perfect "growth vector," allowing chemists to systematically build upon the fragment, exploring the binding pocket of the target protein to enhance potency and selectivity. A study successfully used a fragment-based screening approach to identify 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors for cancer therapy, demonstrating the practical application of this strategy. nih.gov

Strategies for Overcoming Resistance Mechanisms (e.g., Kinase Mutants)

A major challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target protein, such as a kinase. acs.org Designing next-generation inhibitors that are effective against these mutated forms is a critical goal of medicinal chemistry.

The versatility of the this compound scaffold is a significant asset in this endeavor. By using it as a starting material, chemists can create novel generations of indazole-based inhibitors with different substitution patterns and conformations. This allows for the exploration of new binding modes that can overcome the resistance conferred by mutations. For example, structure-guided design has led to the development of 1H-indazole derivatives that potently inhibit mutated forms of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.gov The ability to readily synthesize a diverse library of compounds from this intermediate facilitates the discovery of molecules capable of inhibiting both the original and resistant forms of a target kinase.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-Dichloro-3-(1H)indazole carboxaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors under controlled conditions. For example, cyclization using POCl₃ or SOCl₂ in anhydrous solvents (e.g., DMF or THF) at 60–80°C can yield the target compound. Optimizing stoichiometry and reaction time (e.g., 12–24 hours) minimizes by-products like dehalogenated derivatives . Purification via column chromatography (silica gel, hexane/EtOAC) ensures >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.3 ppm, while aromatic protons in the indazole ring show splitting patterns consistent with dichloro substitution (e.g., doublets at δ 7.8–8.2 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group .

- Mass Spectrometry : Molecular ion peaks at m/z 229 (M⁺) and chlorine isotope patterns validate the molecular formula .

Q. What in vitro models have been used to evaluate the anticancer potential of this compound?

- Methodological Answer : Studies use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. For example, analogues like 4,6-dimethyl-3-indazole carboxaldehyde show IC₅₀ values of 50–100 nM, suggesting potent antiproliferative activity . Dose-response curves and apoptosis markers (e.g., caspase-3 activation) are used to confirm mechanisms.

Advanced Research Questions

Q. How does the dichloro substitution at positions 4 and 6 influence reactivity and biological activity compared to methyl or fluoro analogues?

- Methodological Answer :

- Electronic Effects : Cl substituents increase electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde group, which improves cross-coupling efficiency in Suzuki reactions .

- Biological Impact : Dichloro derivatives show 2–3× higher kinase inhibition (e.g., EGFR) than methyl analogues due to improved hydrophobic interactions in ATP-binding pockets .

- Table 1 : Comparison of Substituent Effects on IC₅₀ (Cancer Cell Lines)

| Substituent | IC₅₀ (nM) | Target Enzyme Affinity (Kd, nM) |

|---|---|---|

| 4,6-Cl | 50–100 | EGFR: 10–20 |

| 4,6-Me | 100–200 | EGFR: 30–50 |

| 6-F | 150–300 | EGFR: 50–80 |

Q. What contradictory findings exist regarding this compound’s biological activity, and how can they be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., 50 nM vs. 200 nM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., 48-hour exposure in serum-free media) and using isogenic cell lines can reduce variability . Contradictions in mechanism (enzyme inhibition vs. DNA intercalation) require target-specific assays (e.g., fluorescence polarization for enzyme binding vs. ethidium displacement assays for DNA interaction) .

Q. How do structural modifications at the 3-carboxaldehyde position affect pharmacokinetics and target selectivity?

- Methodological Answer :

- Aldehyde Stability : Schiff base formation with lysine residues in vivo can reduce bioavailability. Stabilizing via prodrug strategies (e.g., acetal protection) improves plasma half-life .

- Selectivity : Adding electron-donating groups (e.g., -OMe) at the aldehyde position reduces off-target effects on cytochrome P450 enzymes, as shown in metabolic stability assays .

Q. What computational methods are used to predict the binding modes of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like EGFR. Key findings:

- The 4,6-Cl groups form van der Waals contacts with Leu788 and Val702, critical for ATP-binding pocket occupancy .

- Free energy calculations (MM-PBSA) predict ΔG binding of −9.2 kcal/mol, correlating with experimental Kd values .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the aldehyde group .

- Characterization : Use high-resolution mass spectrometry (HRMS) to distinguish between Cl isotope patterns and potential impurities .

- Biological Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.